![molecular formula C7H10N2 B14701080 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene CAS No. 23979-30-8](/img/structure/B14701080.png)
3,4-Diazatricyclo[4.2.1.02,5]non-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diazatricyclo[42102,5]non-3-ene is a unique organic compound with the molecular formula C7H10N2 It is characterized by a tricyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by cyclization to form the tricyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial reactors, and implementing purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
3,4-Diazatricyclo[4.2.1.02,5]non-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines or other reduced forms.
科学的研究の応用
3,4-Diazatricyclo[4.2.1.02,5]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and molecular recognition.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism by which 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
- 3,4-Diazatricyclo[4.1.0.02,7]hept-3-ene
- 3,4,5-Triazatricyclo[4.1.0.02,7]hept-3-ene
Uniqueness
3,4-Diazatricyclo[42102,5]non-3-ene is unique due to its specific tricyclic structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity
特性
CAS番号 |
23979-30-8 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
3,4-diazatricyclo[4.2.1.02,5]non-3-ene |
InChI |
InChI=1S/C7H10N2/c1-2-5-3-4(1)6-7(5)9-8-6/h4-7H,1-3H2 |
InChIキー |
UMXWGTUQNIRJLN-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3C2N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


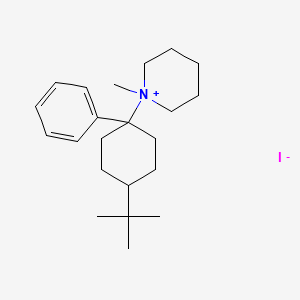

![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
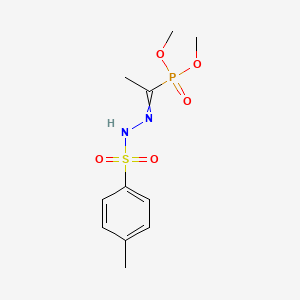
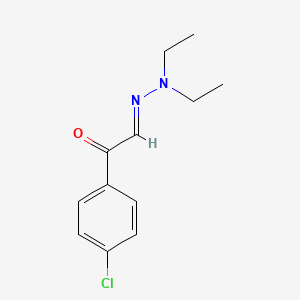
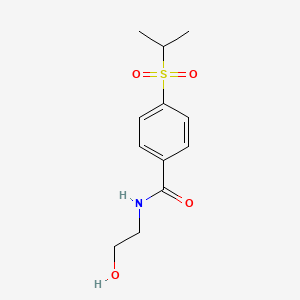
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
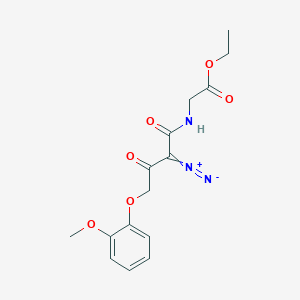


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
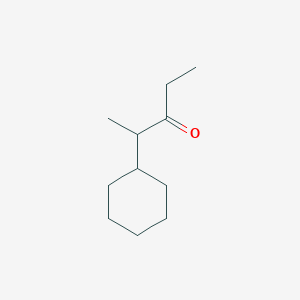
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)
